molecular formula C16H10ClNO3 B124545 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide CAS No. 143210-98-4

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No. B124545
CAS RN: 143210-98-4
M. Wt: 299.71 g/mol
InChI Key: PISCNZOQCXLEAX-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a chemical compound with the CAS Number: 143210-98-4 . It has a molecular weight of 299.71 . The IUPAC name for this compound is 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide .


Synthesis Analysis

The synthesis of new amino-acid derivatives of 9,10-anthraquinone was achieved by the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . This synthesis has been guided using computer methods for substance construction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 189-190 .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial properties. It exhibits antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. These findings suggest potential for developing new antimicrobial agents .

Antitumor Potential

The amino acid derivatives of this compound have been suggested for further study in their antitumor actions . Given the structural similarity to anthracyclines, which are known for their chemotherapeutic effects, there is a significant interest in exploring these derivatives for cancer treatment .

Antioxidant Properties

Computerized predictions using the PASS program have indicated that the amino acid derivatives of this compound should be studied for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases .

Synthesis of Amino Acid Derivatives

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide with α-, β-, and ω-amino acids leads to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives expand the chemical diversity for further biological activity studies .

Computational Chemistry Applications

The compound has been used in computational chemistry to predict the biological activity spectrum based on structural formulas. This approach aids in the targeted synthesis of new compounds with desired chemical and biological properties .

Biodegradation of Chloroanilines

A derivative of this compound, when combined with graphene oxide, has been proposed as a method for the dechlorination and biodegradation of 2-chloroanilines under anaerobic conditions. This application is particularly relevant for environmental remediation efforts .

Ophthalmic Cosmetic Applications

One of the derivatives, 1,4-Bis(p-tolylamino)anthracene-9,10-dione , has been found useful in obtaining polymers for ophthalmic cosmetic purposes. This indicates the versatility of the compound’s derivatives in various industrial applications .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives . The practical applications of anthracyclines in the cosmetic, food, and pharmaceutical industries demonstrate the potential of the synthesis and investigation of new derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Mode of Action

It is known that the compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives likely interfere with the metabolic processes of the target organisms, inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of amino acids in the target organisms. By interacting with α-, β- and ω-amino acids, the compound disrupts normal metabolic processes, leading to the inhibition of growth and proliferation .

Result of Action

The result of the action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is the inhibition of growth and proliferation of certain types of bacteria and fungi. This is achieved through the compound’s interaction with α-, β- and ω-amino acids, disrupting normal metabolic processes .

properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISCNZOQCXLEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389227
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

CAS RN

143210-98-4
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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